N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
The compound N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide features a bis-amide (ethanediamide) backbone with two distinct aromatic substituents: a 3-chloro-2-methylphenyl group and a 4-methylphenyl moiety linked to a morpholine ring. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is frequently employed in drug design to enhance solubility and modulate pharmacokinetics .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-15-6-8-17(9-7-15)20(26-10-12-29-13-11-26)14-24-21(27)22(28)25-19-5-3-4-18(23)16(19)2/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLSIMHEYKDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 335.85 g/mol. The structural characteristics include a chloro substituent on the aromatic ring and a morpholine group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It potentially interacts with various receptors, influencing signal transduction pathways.
- Antiproliferative Effects : Studies suggest that the compound may display cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzamide structures, including morpholine-substituted compounds, exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7) .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The presence of the chloro group was noted to enhance the antimicrobial efficacy .
- Neuroprotective Effects : Research has also shown that morpholine-containing compounds can provide neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-chloro-N-[4-(morpholin-4-yl)phenyl]benzamide | Benzamide with morpholine | Anticancer properties |
| N-benzyl-N-[4-(trifluoromethyl)phenyl]benzamide | Trifluoromethyl group enhances lipophilicity | Antimicrobial effects |
| N-(benzo[d]thiazol-2-yl)-N-[4-(piperidin-1-yl)phenyl]benzamide | Incorporates a thiazole moiety | Anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorophenyl-Containing Amides
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Structural Similarities: Both compounds contain a chlorophenyl group and an amide bond. Key Differences: The target compound features a bis-amide structure and a morpholine ring, whereas the ibuprofen derivative has a single amide bond and an isobutylphenyl group linked to a propanoic acid backbone. Synthesis: The ibuprofen analog was synthesized via acylation of 3-chlorophenethylamine with 2-(4-isobutylphenyl)propanoyl chloride, followed by purification via column chromatography . In contrast, the target compound’s synthesis likely involves sequential amidation steps to incorporate the morpholine-ethyl and methylphenyl groups.
Morpholine-Containing Bioactive Compounds
-
- Structural Similarities : Both compounds incorporate a morpholin-4-yl ethyl group and a chlorophenyl moiety.
- Key Differences : Brezivaptanum is a triazole-based vasopressin receptor antagonist, whereas the target compound is an ethanediamide.
- Pharmacological Relevance : The morpholine group in brezivaptanum enhances water solubility and receptor binding, a feature likely shared by the target compound .
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide ():
- Structural Similarities : Both contain morpholine and chloroaryl groups.
- Key Differences : The acetamide derivative has a single amide bond and a fluorine substituent, which may alter metabolic stability compared to the target compound’s ethanediamide core.
- Synthesis : This compound was synthesized using chloroacetyl chloride and a morpholine-carbonyl precursor, highlighting the versatility of morpholine in acylating reactions .
Fentanyl Analogs ()
- Structural Comparison: Fentanyl analogs (e.g., β-methyl fentanyl) share amide functionality but utilize piperidine cores instead of morpholine.
Data Tables
Research Findings and Implications
- Synthetic Challenges : The target compound’s ethanediamide backbone may require stringent reaction conditions to avoid side reactions, as seen in analogous amidation protocols .
- Solubility and Stability : The morpholine ring likely improves aqueous solubility compared to purely aromatic analogs (e.g., ibuprofen derivative), a critical factor in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
